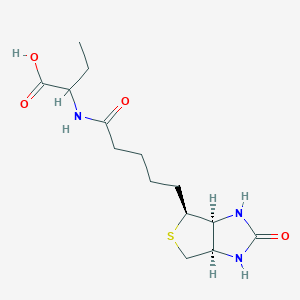
N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is a compound that has garnered significant attention in recent years due to its various applications in scientific research. It is known for its biological activity and is used in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of N-alpha-Biotinoyl-2-DL-aminobutyric acid involves several steps. The synthetic route typically includes the biotinylation of 2-DL-aminobutyric acid under specific reaction conditions. Industrial production methods may vary, but they generally involve the use of biotin as a starting material, which is then chemically modified to produce the desired compound.
Análisis De Reacciones Químicas
N-alpha-Biotinoyl-2-DL-aminobutyric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-alpha-Biotinoyl-2-DL-aminobutyric acid has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it is used in the study of enzyme activity and protein interactionsIn industry, it is used in the production of various biotinylated compounds.
Mecanismo De Acción
The mechanism of action of N-alpha-Biotinoyl-2-DL-aminobutyric acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-alpha-Biotinoyl-2-DL-aminobutyric acid can be compared with other similar compounds, such as biotinylated amino acids and peptides. Its uniqueness lies in its specific structure and biological activity, which make it suitable for a wide range of applications. Similar compounds include biotinylated lysine, biotinylated cysteine, and biotinylated serine.
Propiedades
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-2-8(13(19)20)15-11(18)6-4-3-5-10-12-9(7-22-10)16-14(21)17-12/h8-10,12H,2-7H2,1H3,(H,15,18)(H,19,20)(H2,16,17,21)/t8?,9-,10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBWIDBPBGFRRP-BCBKFXIMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














